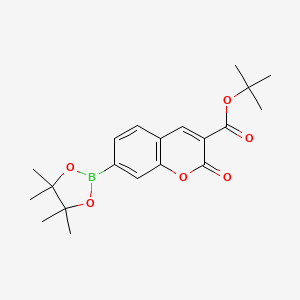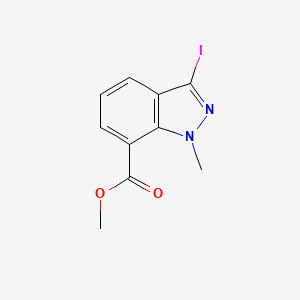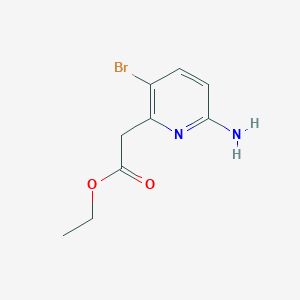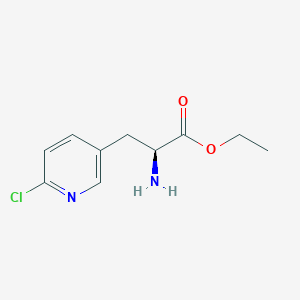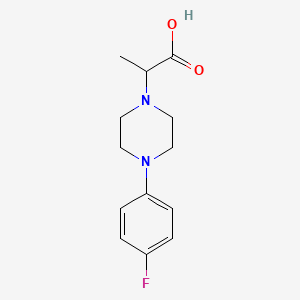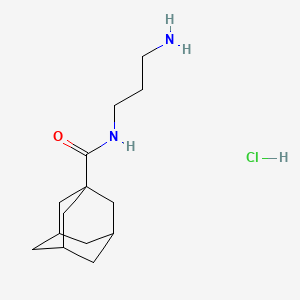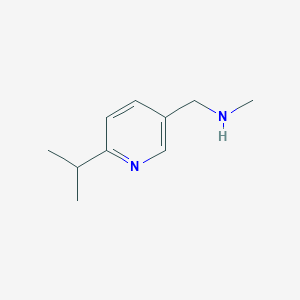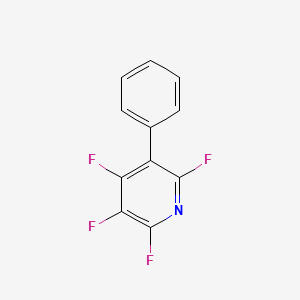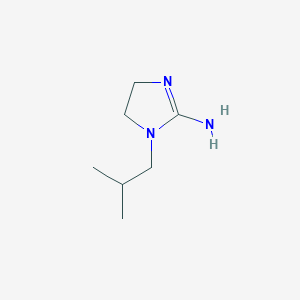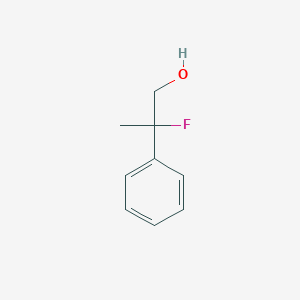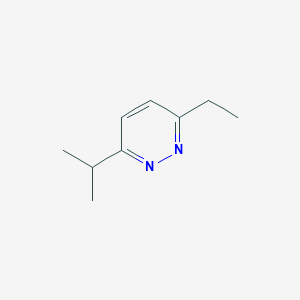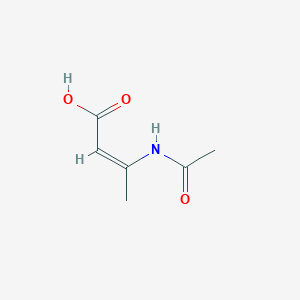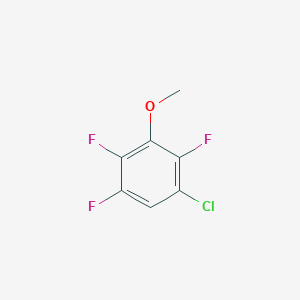
3-Chloro-2,5,6-trifluoroanisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,4,5-trifluoro-3-methoxybenzene is an organic compound with the molecular formula C7H4ClF3O It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-2,4,5-trifluoro-3-methoxybenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable precursor, such as 1-chloro-2,4,5-trifluorobenzene, is reacted with methanol in the presence of a base like sodium methoxide. The reaction typically occurs under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production of 1-chloro-2,4,5-trifluoro-3-methoxybenzene often involves large-scale nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2,4,5-trifluoro-3-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler benzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, or other strong bases in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Simplified benzene derivatives with fewer halogen atoms.
Applications De Recherche Scientifique
1-Chloro-2,4,5-trifluoro-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-chloro-2,4,5-trifluoro-3-methoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes nucleophilic substitution, oxidation, or reduction. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-3,4,5-trifluoro-2-methoxybenzene: Similar structure but different substitution pattern.
1-Chloro-2,4,5-trifluorobenzene: Lacks the methoxy group.
2,4,5-Trifluoro-3-methoxybenzene: Lacks the chlorine atom.
Uniqueness
1-Chloro-2,4,5-trifluoro-3-methoxybenzene is unique due to the specific arrangement of chlorine, fluorine, and methoxy groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C7H4ClF3O |
|---|---|
Poids moléculaire |
196.55 g/mol |
Nom IUPAC |
1-chloro-2,4,5-trifluoro-3-methoxybenzene |
InChI |
InChI=1S/C7H4ClF3O/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3 |
Clé InChI |
PZHFMCNOZDKUAT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1F)Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


